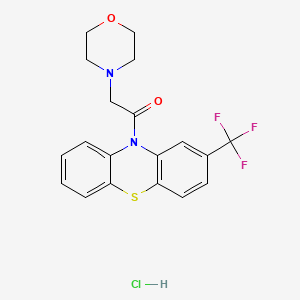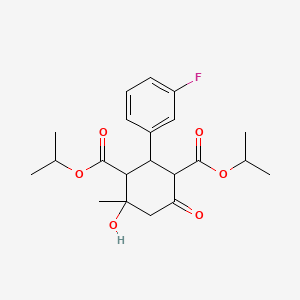
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of phenothiazine, a class of compounds that have been used as antipsychotic drugs. However, MPTP has not been approved for clinical use due to its potential toxicity.
Mécanisme D'action
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is metabolized in the brain to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively accumulates in dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress. The resulting cell death leads to the loss of dopamine in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced parkinsonism has been extensively studied in animal models. The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra, the loss of dopamine in the striatum, and the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride-induced parkinsonism is a useful model for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic agents. The advantages of this model include its reproducibility, its selective destruction of dopaminergic neurons, and its similarity to the human disease. However, there are also limitations to this model, including its potential toxicity, its lack of non-motor symptoms, and its inability to fully replicate the complexity of the human disease.
Orientations Futures
There are many future directions for the study of 10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride and its applications in scientific research. One direction is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of this compound-induced neurotoxicity. Another direction is the use of this compound-induced parkinsonism as a model for studying the effects of environmental toxins on the dopaminergic system. Additionally, this compound may have potential applications in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, this compound is a valuable tool for scientific research that has the potential to advance our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of 10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride involves the reaction of 2-(trifluoromethyl)phenothiazine with 4-(morpholin-4-yl)acetic acid in the presence of a catalyst. The reaction yields this compound hydrochloride as a white crystalline powder. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the dopaminergic system, which is involved in the regulation of movement, motivation, and reward. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. This compound-induced parkinsonism has been used as a model to study the pathophysiology of Parkinson's disease and to test potential therapeutic agents.
Propriétés
IUPAC Name |
2-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S.ClH/c20-19(21,22)13-5-6-17-15(11-13)24(14-3-1-2-4-16(14)27-17)18(25)12-23-7-9-26-10-8-23;/h1-6,11H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGHBNLMPSTVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007262.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)

![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)

![1-[(4-bromophenyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5007293.png)
![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)
